Digilanide C

Description

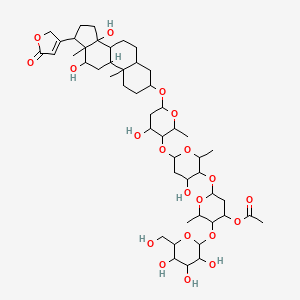

Structure

2D Structure

Properties

IUPAC Name |

[6-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYAGJDXJIDEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860209 | |

| Record name | 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-22-3 | |

| Record name | lanatoside C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lanatoside C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Biotransformation Pathways of Digilanide C

Elucidation of Primary Biosynthetic Routes in Digitalis lanata

The hypothetical pathway to digoxigenin, the aglycone of digoxin (B3395198) (a related cardiac glycoside also found in Digitalis lanata), starts with cholesterol and involves nine enzyme-catalyzed steps. nih.gov Progesterone (B1679170) is also known to be an intermediate in the cardenolide pathways in Digitalis species. researchgate.net Enzymes responsible for the conversion of progesterone and other pregnane (B1235032) derivatives have been identified in Digitalis. researchgate.net

Cardenolides accumulate in Digitalis lanata shoot cultures when cultivated under continuous white light. fau.de Transferring these cultures to permanent darkness leads to a decrease in cardenolide content, suggesting a turnover of these compounds in the dark. fau.de The ability to synthesize cardenolides de novo exists in chloroplast-free tissues, indicating that tissue differentiation, rather than intact chloroplasts, is essential for cardenolide formation. fau.de

Enzymatic Interconversions and Metabolic Pathways of Primary Cardiac Glycosides

Primary cardiac glycosides, such as the digilanides (including Digilanide C), are subject to enzymatic interconversions within the plant. These metabolic pathways can lead to the formation of secondary cardiac glycosides.

Role of Glycosyl Hydrolases in this compound Metabolism

Glycosyl hydrolases, also known as glycosidases, are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. wikipedia.orgcazypedia.org In the context of cardiac glycoside metabolism in Digitalis lanata, specific glycosyl hydrolases play a role in the degradation of primary cardenolides by cleaving off terminal glucose residues, resulting in secondary cardenolides. oup.com Historically, insoluble enzymes in Digitalis lanata leaves, referred to as digilanidase, were reported to catalyze this deglucosylation. oup.com These enzymes become active during the "fermentation" of harvested Digitalis leaves, a process used in the pharmaceutical industry to produce secondary glycosides. oup.com

One such enzyme is cardenolide 16'-O-glucohydrolase I (CGH I). fau.deoup.com A cDNA clone for CGH I has been obtained from Digitalis lanata, encoding a protein that shows high homology to a widely distributed family of β-glucohydrolases (glycosyl hydrolases family 1). researchgate.netoup.com Recombinant CGH I protein produced in Escherichia coli has demonstrated CGH I activity. oup.com CGH I is inactive in dark-grown shoots of Digitalis lanata. fau.de While CGH I is not considered to be involved in cardenolide degradation in situ, it may play a role in cardenolide remetabolization and activation following wounding or during developmental programs. fau.de

Primary cardenolide glycosides are primarily stored in the vacuole of Digitalis lanata cells. oup.com The deglucosylated secondary cardenolides, however, are located in the cytoplasm. oup.com This deglucosylation process facilitates the distribution of cardenolides and their removal from the storage site. oup.com

Characterization of Specific Enzymes Involved in Cardenolide Biotransformation

Several enzymes are involved in the biotransformation of cardenolides in Digitalis lanata. Beyond glycosyl hydrolases, other enzymes contribute to the metabolic network.

Enzymes involved in the later stages of cardenolide metabolism include acetyl-CoA:digitoxin 15'-O-acetyltransferase (DAT, EC 2.3.1.-) and UDP-glucose:digitoxin 16'-glucosyltransferase (DGT, EC 2.4.1.-). fau.de The activity of DAT is affected by light conditions, being not measurable under dark conditions in Digitalis lanata shoot cultures. fau.de DGT, however, may not be down-regulated in the dark, potentially due to its role in providing the vacuolar storage forms of cardenolides. fau.de

Progesterone-5β-reductases (P5βRs) also play a role in cardenolide biosynthesis in plants. nih.gov Evidence suggests that cardenolides may be synthesized via a complex metabolic network involving highly substrate-promiscuous enzymes, rather than a single straightforward process. researchgate.net

Genetic and Molecular Basis of this compound Biosynthesis

The genetic and molecular basis underlying the biosynthesis of this compound and other cardenolides in Digitalis lanata is an active area of research. While the complete set of genes and their regulation is still being uncovered, progress has been made in identifying key enzymatic steps and the genes encoding them.

Genes encoding enzymes involved in early pregnane metabolism, which are precursors to cardenolides, have been a focus of study. researchgate.net Although most enzymes and genes in the cardenolide glycoside biosynthesis pathway are characterized, the functions of some genes, such as those for cholesterol monooxygenase (side chain-cleaving enzyme), Δ5-Δ4-ketosteroid isomerase, and pregnane 14β-hydroxylase, are not yet fully understood. researchgate.net

High-throughput sequencing of RNA from Digitalis species is being used to predict sequences of enzymes involved in the cardiac glycoside biosynthesis pathway and identify non-coding RNAs with regulatory roles. mdpi.com For example, the gene encoding progesterone-5β-reductase (EC 1.3.1.3) from Arabidopsis thaliana has been introduced into Digitalis purpurea to study its effect on cardenolide production. mdpi.com

Specific genes like Dl P5βR-RNAi lines in Digitalis lanata have shown lower cardenolide content compared to wild-type shoots, indicating the involvement of progesterone-5β-reductase in cardenolide biosynthesis. researchgate.net

Synthetic Biology and Chemoenzymatic Approaches for this compound and Analogues

Synthetic biology and chemoenzymatic approaches offer promising avenues for the production of this compound and its analogues. Synthetic biology involves applying engineering principles to design and construct new biological parts, devices, and systems or to redesign existing ones for useful purposes. wikipedia.orgstanford.eduyoutube.com Chemoenzymatic synthesis combines chemical synthesis with the high selectivity of biocatalysis using enzymes. researchgate.net

While direct synthetic biology or chemoenzymatic routes specifically for this compound are not extensively detailed in the provided search results, related work on cardenolides and C14-functionalized steroids demonstrates the potential of these approaches.

Modular chemoenzymatic methods have been developed for accessing diversified C14-functionalized steroids, which are structural components of cardenolides. biorxiv.orgresearchgate.netdntb.gov.ua This involves identifying and engineering enzymes, such as a novel C14α-hydroxylase (CYP14A), to perform specific hydroxylation reactions with high efficiency and regioselectivity. researchgate.netdntb.gov.ua These biocatalytic steps can then be combined with downstream chemical transformations to yield target compounds or intermediates. biorxiv.orgresearchgate.netdntb.gov.ua

Diversity-oriented synthesis of cardenolide aglycones like (+)-digitoxigenin (the aglycone of digitoxin, a related cardiac glycoside) and its diastereomers has been achieved using chemoenzymatic methodologies. researchgate.netbiorxiv.orgresearchgate.netdntb.gov.uacolab.ws This highlights the potential to synthesize the steroidal core of this compound using similar strategies.

The cloning of genes encoding enzymes from Digitalis lanata and other organisms into host systems like yeast (Saccharomyces cerevisiae) represents a step towards using synthetic biology for cardiac glycoside biosynthesis. mdpi.com This allows for the potential reconstruction and manipulation of biosynthetic pathways in heterologous hosts.

These advancements in synthetic biology and chemoenzymatic synthesis provide a platform for potentially developing efficient and controlled methods for producing this compound and novel analogues with desired properties.

Advanced Structural Investigations of Digilanide C

High-Resolution Spectroscopic Techniques for Structural Elucidation

The determination of the precise structure of complex glycosides like Digilanide C relies heavily on high-resolution spectroscopic techniques. These methods provide detailed information about the atomic connectivity, functional groups, and spatial arrangement of atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Glycoside Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structure elucidation of organic molecules, including complex glycosides. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), are particularly valuable for determining the connectivity between atoms and the relative stereochemistry of chiral centers within the molecule. nd.edu By analyzing the chemical shifts, coupling constants, and cross-peaks in these spectra, researchers can piece together the entire molecular structure, including the sequence and linkage of sugar units to the aglycone. This is crucial for complex molecules like this compound, which contains multiple sugar residues attached to a steroid core.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass Spectrometry (MS) provides complementary information to NMR spectroscopy, primarily focusing on the molecular weight and fragmentation pattern of the compound. nd.edunih.gov For structural characterization of glycosides, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used. scielo.org.mxwashington.edu Tandem MS (MS/MS) experiments can fragment the molecule in a controlled manner, yielding information about the individual sugar units and their sequence, as well as the structure of the aglycone. rsc.orgnih.gov Analyzing the mass-to-charge ratios (m/z) of the parent ion and fragment ions helps in confirming the molecular formula and identifying substructures. scielo.org.mxnih.gov

X-ray Diffraction and Scattering Techniques for Crystalline Forms

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of crystalline materials. measurlabs.compdx.eduforcetechnology.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can determine the precise arrangement of atoms in three dimensions. measurlabs.comforcetechnology.com For this compound, if a crystalline form can be obtained, single-crystal XRD can provide definitive information about its solid-state structure, including bond lengths, bond angles, and crystal packing. measurlabs.com X-ray powder diffraction (XRPD) can also be used to identify different crystalline forms (polymorphs) of the compound. americanpharmaceuticalreview.com While obtaining suitable crystals of complex glycosides can be challenging, successful crystallization and XRD analysis offer invaluable insights into the molecule's conformation and intermolecular interactions in the solid state.

Structure-Activity Relationship (SAR) Studies of this compound and its Aglycone

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. researchgate.netgardp.orgcollaborativedrug.com For this compound, SAR studies involve examining the biological effects of the intact glycoside compared to its aglycone, Digoxigenin, and other derivatives. wikipedia.org By systematically altering different parts of the molecule, such as the sugar chain or the steroid core, researchers can identify which structural features are essential for binding to its biological target, primarily the Na+/K+-ATPase pump. wikipedia.org SAR studies help in understanding the molecular basis of the compound's activity and can guide the design of new compounds with potentially improved properties. gardp.orgcollaborativedrug.com

Role of Glycosyl Moiety in Molecular Interactions

Studies on other glycosylated compounds, such as C-glycosyl flavonoids, highlight that the nature and linkage of sugar groups (e.g., arabinose, galactose, glucose) can significantly impact their pharmacokinetic fate and biological effects by influencing interactions with hydrolytic enzymes and transporters. nih.gov Similarly, the glycosidic linkage type (O- or C-glycosidic) can affect metabolic stability and interaction profiles. nih.govresearchgate.netresearchgate.net Although this compound features O-glycosidic linkages, the principle of the sugar moiety's influence on molecular interactions remains relevant. The stereochemistry of glycosylation can also be crucial for the stereoselectivity of interactions. nih.govbeilstein-journals.org

Computational Structural Biology and Molecular Modeling of this compound Interactions

Computational structural biology and molecular modeling techniques are increasingly employed to investigate the interactions of compounds like this compound at a molecular level. researchgate.netmdpi.comschrodinger.comrjpbr.com Methods such as molecular docking and molecular dynamics simulations can provide insights into the binding poses, affinities, and dynamics of this compound with its target proteins, such as the Na+/K+ ATPase. researchgate.netfrontiersin.org

Molecular docking studies predict the preferred orientation and binding energy of a ligand within a protein's binding pocket, offering atomic-level details of the interactions involved, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. frontiersin.org Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the complex, allowing researchers to observe the stability of the interaction and conformational changes in both the ligand and the protein. researchgate.netmdpi.com

These computational approaches complement experimental studies by providing a theoretical framework for understanding the basis of molecular recognition and the influence of structural features, such as the glycosyl moiety, on binding events. researchgate.netmdpi.comschrodinger.comrjpbr.com By analyzing the predicted interactions, researchers can gain a deeper understanding of how the glycosyl chain of this compound contributes to its specific binding to the Na+/K+ ATPase and potentially to other interacting molecules.

Molecular and Cellular Mechanisms of Action of Digilanide C

Interaction with Ion Pumps and Transporters

The primary molecular target of Digilanide C is the Na+/K+-ATPase, an essential transmembrane protein complex found in the plasma membrane of animal cells. researchgate.netnih.govraco.catelifesciences.orgnih.govjpp.krakow.pl This enzyme functions as an active transporter, utilizing the energy derived from ATP hydrolysis to pump three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their electrochemical gradients. researchgate.netnih.govraco.catnih.gov This action is fundamental for establishing and maintaining the transmembrane gradients of Na+ and K+, which are vital for numerous cellular processes, including the maintenance of resting membrane potential, cell volume regulation, and the driving force for secondary active transport systems. raco.catplos.orgfz-juelich.de

Cardiac glycosides, including this compound, are well-established inhibitors of Na+/K+-ATPase activity. amu.edu.azsigmaaldrich.comnih.govplos.orggoogle.comnih.gov Their binding to the enzyme disrupts its normal function, leading to an accumulation of intracellular Na+ and a decrease in intracellular K+. nih.gov This disruption of ion gradients is the initial step in the cascade of events triggered by this compound.

Specificity and Kinetics of Na+/K+-ATPase Binding

This compound exhibits specific binding to the Na+/K+-ATPase. The enzyme exists in different conformational states throughout its catalytic cycle, primarily the E1 and E2 states, which are associated with inward-facing and outward-facing ion binding sites, respectively. researchgate.netnih.govelifesciences.org Cardiac glycosides are known to bind with high affinity to the E2-P state (phosphorylated E2 state) of the Na+/K+-ATPase, effectively stabilizing this conformation and inhibiting the subsequent steps of the transport cycle, particularly the release of ions. google.com While detailed kinetic data specifically for this compound binding might vary depending on the source and experimental conditions, the general mechanism involves a high-affinity interaction with a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. google.com This binding is often characterized by slow association and dissociation rates, contributing to the prolonged cellular effects of cardiac glycosides. The Na+/K+-ATPase possesses distinct binding sites for Na+ and K+ ions within its transmembrane domain, denoted as sites I, II, and III for Na+. nih.gov The binding of these ions, along with ATP hydrolysis, drives the conformational changes necessary for ion translocation. researchgate.netnih.govnih.gov The specificity of the pump for Na+ and K+ is regulated by the conformation of these binding sites and their accessibility from either the intracellular or extracellular side. elifesciences.org this compound binding interferes with this process, essentially locking the pump in a state where it cannot effectively transport ions.

Allosteric Modulation and Conformational Changes Induced by this compound

The binding of this compound to the Na+/K+-ATPase is considered an allosteric interaction. Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the active site, inducing a conformational change that affects the protein's activity. d-nb.inforsc.orgbiorxiv.org In the case of this compound, binding to its specific receptor site on the Na+/K+-ATPase stabilizes the E2-P conformation. google.com This stabilization prevents the transition back to the E1 state, which is required for the uptake of intracellular Na+ and the continuation of the pumping cycle. researchgate.netnih.govnih.gov The conformational changes induced by this compound binding are critical to its inhibitory action. By favoring the E2-P state, this compound hinders the dephosphorylation of the enzyme and the subsequent release of occluded K+ ions into the cytoplasm. researchgate.netnih.govnih.gov This allosteric effect on the enzyme's conformational cycle is the direct cause of the inhibited Na+/K+-ATPase activity. Studies on other ATPases have demonstrated how allosteric modulators can influence domain interactions and conformational transitions, providing a framework for understanding the effects of this compound on Na+/K+-ATPase. d-nb.inforsc.orgbiorxiv.org

Impact on Intracellular Ion Homeostasis

The primary consequence of Na+/K+-ATPase inhibition by this compound is a disruption of intracellular ion homeostasis. nih.gov The reduced extrusion of Na+ from the cell leads to an increase in intracellular Na+ concentration ([Na+]i). Simultaneously, the impaired influx of K+ results in a decrease in intracellular K+ concentration ([K+]i). nih.gov This alteration in the transmembrane Na+ gradient has a significant downstream effect on other ion transporters and exchangers that rely on this gradient as a driving force. A key example is the Na+/Ca2+ exchanger (NCX), which typically utilizes the energy of the Na+ influx to extrude Ca2+ from the cell. With an elevated [Na+]i, the driving force for Ca2+ extrusion via NCX is reduced, and in some cases, the exchanger can even reverse its mode of action, leading to a net influx of Ca2+ into the cell. amu.edu.az This results in an increase in intracellular calcium concentration ([Ca2+]i). Maintaining intracellular ion homeostasis, particularly the balance of Na+, K+, and Ca2+, is crucial for various cellular functions, including electrical signaling, muscle contraction, and cell volume regulation. raco.catplos.orgfz-juelich.de The disruption of this delicate balance by this compound, particularly the increase in [Ca2+]i, plays a significant role in its biological effects.

| Ion | Normal Intracellular Concentration | Effect of this compound | Consequence |

| Sodium (Na+) | Low | Increase | Reduced Na+ gradient, affects secondary transporters |

| Potassium (K+) | High | Decrease | Altered membrane potential, cellular dysfunction |

| Calcium (Ca2+) | Very Low | Increase | Modulation of Ca2+-dependent processes |

Modulation of Signal Transduction Pathways

Beyond its direct effects on ion pumps, this compound has also been implicated in modulating various intracellular signal transduction pathways. Signal transduction involves a series of molecular events that transmit extracellular signals to the interior of the cell, leading to specific cellular responses. khanacademy.orgnih.govberkeley.eduwikipedia.orgnih.gov These pathways often involve a cascade of protein phosphorylation events mediated by kinases. khanacademy.orgnih.govberkeley.edunih.gov The increase in intracellular Ca2+ concentration resulting from Na+/K+-ATPase inhibition by this compound can act as a second messenger, influencing various Ca2+-dependent signaling molecules and pathways. berkeley.edu Additionally, there is evidence suggesting that Na+/K+-ATPase itself can function as a signal transducer, initiating signaling cascades upon binding of ligands like cardiac glycosides. plos.orgjpp.krakow.pl

Involvement of Protein Kinase Cδ in Cellular Responses

Protein Kinase C delta (PKCδ) is a specific isoform of the Protein Kinase C family of serine/threonine kinases that plays diverse roles in cellular signaling, including proliferation, differentiation, and apoptosis. idrblab.netnih.govnih.govguidetopharmacology.orgnih.gov Research has indicated that this compound and other cardiac glycosides can modulate the activity and localization of PKC isoforms, including PKCδ. sigmaaldrich.com The increase in intracellular Ca2+ can activate certain PKC isoforms, although PKCδ is often considered a "novel" PKC isoform, which is typically diacylglycerol-dependent but can be influenced by Ca2+ in some contexts. berkeley.edu Furthermore, the Na+/K+-ATPase, upon binding of cardiac glycosides, has been shown to interact with and activate signaling molecules, potentially including kinases like Src, which can in turn phosphorylate and modulate the activity of other proteins, such as PKCδ. plos.orgnih.gov Studies have linked Lanatoside C (this compound) to the activation of p38 MAPK, a pathway that can be influenced by PKCδ. sigmaaldrich.com This suggests a potential link between this compound, Na+/K+-ATPase signaling, and PKCδ-mediated cellular responses.

Mechanisms Governing Cell Cycle Progression and Apoptosis

The cell cycle is a tightly regulated process that controls cell growth and division, while apoptosis is a programmed cell death mechanism essential for tissue homeostasis and eliminating damaged or unwanted cells. nih.govbdbiosciences.comslideshare.net Dysregulation of either process can contribute to various diseases, including cancer. nih.govaginganddisease.org

Research indicates that cardiac glycosides can influence both cell cycle progression and apoptosis in various cell types, although the specific mechanisms can vary depending on the compound, concentration, and cell type. The link between cell cycle regulation and apoptosis is well-established, with shared molecular factors and signaling pathways involved in both processes. nih.govbdbiosciences.comnih.gov For instance, proteins like p53, retinoblastoma protein (pRb), and cyclins, which are crucial regulators of the cell cycle, can also play roles in sensitizing cells to apoptosis. nih.govnih.govfrontiersin.orgmdpi.com

Studies on various compounds, including certain flavonoids, have demonstrated their ability to induce apoptosis and cell cycle arrest through mechanisms involving the modulation of key regulatory proteins such as caspases, Bcl-2 family proteins (like Bax and Bcl-2), and cell cycle-related proteins (cyclins and cyclin-dependent kinases - CDKs). frontiersin.orgnih.govmdpi.com Cell cycle arrest can occur at different checkpoints, such as G1, S, or G2/M phases, preventing cells from dividing. nih.govkhanacademy.orgfrontiersin.orgwikipedia.org Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, which execute the dismantling of the cell. slideshare.netmdpi.comfrontiersin.orgmdpi.com

While specific detailed research findings solely focused on this compound's direct impact on cell cycle progression and apoptosis were not extensively found in the provided search results, the known mechanisms of action of cardiac glycosides and the established link between Na+/K+-ATPase inhibition and downstream signaling pathways suggest potential avenues for its influence on these processes. Inhibition of the Na+/K+-ATPase can trigger various signaling cascades, including those involving non-receptor tyrosine kinases like Src and epidermal growth factor receptor (EGFR), which could indirectly affect cell cycle and apoptotic pathways. mdpi.com Furthermore, cardiac glycosides have been shown to induce inflammasome activation in human macrophages, suggesting a potential for cytotoxicity and cell death in certain cell types. biorxiv.org

Comparative Mechanistic Studies with Structurally Related Cardiac Glycosides

This compound belongs to the family of cardiac glycosides, which includes well-known compounds like Digoxin (B3395198) and Digitoxin. These compounds share a similar basic structure but differ in their sugar moieties and hydroxylation patterns, leading to variations in their pharmacokinetic and pharmacodynamic properties. clevelandclinic.orgwikipedia.orgwikipedia.orgwikidoc.org

Comparative studies with other cardiac glycosides, such as Digoxin and Digitoxin, have primarily focused on their cardiac effects, pharmacokinetics, and toxicity profiles. wikipedia.orgwikidoc.orgdrugbank.comresearchgate.netnih.gov For instance, Digitoxin is noted for having a longer half-life than Digoxin and is eliminated via the liver, making it potentially useful in patients with impaired kidney function, unlike Digoxin which is primarily renally excreted. wikipedia.orgwikipedia.orgwikidoc.orgdrugbank.com

While the core mechanism of Na+/K+-ATPase inhibition is shared among these compounds, subtle differences in their interaction with the pump or their downstream signaling effects could potentially lead to variations in their influence on cell cycle and apoptosis. Some studies comparing Digoxin and Digitoxin have investigated their relative toxicities, with one retrospective analysis in elderly patients suggesting a lower rate of toxicity with Digitoxin compared to Digoxin. researchgate.net However, this study focused on clinical toxicity rather than specific cellular mechanisms related to cell cycle or apoptosis. researchgate.net

Research into the biotransformation of cardiac glycosides by Digitalis lanata cells has shown that different glycosides, including Digoxin and deacetyllanatoside C (related to this compound), can yield similar biotransformation products. researchgate.net This suggests that while the initial compounds differ, their metabolic fates within cells might share common pathways, which could potentially influence their cellular effects.

Further comparative mechanistic studies specifically investigating the effects of this compound alongside other cardiac glycosides on cell cycle regulatory proteins, apoptotic markers, and relevant signaling pathways in various cell lines would be necessary to fully elucidate any unique or shared mechanisms governing these processes.

Research on Derivatives, Analogues, and Semi Synthetic Modifications of Digilanide C

Rational Design Principles for Novel Digilanide C Derivatives

The rational design of novel this compound derivatives is guided by a deep understanding of its structure-activity relationships and its molecular targets, primarily the Na+/K+-ATPase pump. taylorandfrancis.comnih.gov The core principle involves strategic modifications of the this compound scaffold to optimize its interaction with target proteins, improve its pharmacological profile, and potentially introduce novel mechanisms of action.

Chemical modifications of this compound primarily target its sugar moieties and the steroidal core, as these components are crucial for its biological activity. nih.gov A key semi-synthetic modification is the conversion of this compound (also known as Lanatoside C) into Digoxin (B3395198). This transformation involves the hydrolytic removal of the acetyl and glucose groups from the sugar chain. nih.gov This process highlights how targeted chemical alterations can yield compounds with different pharmacokinetic and pharmacodynamic properties.

The lactone ring at the C17 position is another critical functional group, significantly influencing the pharmacodynamic properties of cardiac glycosides. nih.gov Modifications at this site are a key area of investigation for developing novel derivatives. Structure-activity relationship (SAR) studies of various cardiac glycosides have demonstrated that the sugar moieties at the C-3 position are generally associated with greater cytotoxic activity compared to the aglycone alone. nih.gov

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce novel analogues. rsc.orgnih.govrsc.org This approach can be applied to this compound to create a diverse library of derivatives. For instance, enzymatic deglycosylation and subsequent chemical or enzymatic re-glycosylation with different sugar units can generate a range of analogues with varied biological activities. A notable example is the biotransformation of Lanatoside C to Digoxin, which can be achieved using microorganisms like Penicillium vermiculatum and Arthrobacter citreus. taylorandfrancis.com This process involves a two-step reaction: deglycosylation to yield acetyldigoxin, followed by deacetylation to produce Digoxin. taylorandfrancis.com

Biosynthetic engineering within the source plant, Digitalis lanata, offers another avenue for producing novel cardenolides. While the biosynthesis of this compound is complex, involving multiple enzymatic steps, advancements in genetic engineering could potentially modulate this pathway to yield new derivatives. researchgate.net For example, altering the expression of genes encoding for glycosyltransferases could lead to the production of this compound analogues with different sugar chains.

Evaluation of Molecular Interactions and Biochemical Activity of Analogues

The biological activity of this compound and its analogues is primarily assessed through their interaction with the Na+/K+-ATPase pump and their cytotoxic effects on various cell lines. taylorandfrancis.comnih.gov Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular calcium concentrations, which is the basis for its cardiotonic effects and is also implicated in its anticancer activities. taylorandfrancis.com

Molecular docking studies are employed to predict and analyze the binding of this compound derivatives to their protein targets. frontiersin.orgnih.gov For instance, molecular docking has been used to investigate the interaction of Lanatoside C with STAT3, revealing a high binding affinity. frontiersin.org These in silico methods provide insights into the specific amino acid residues involved in the interaction and can guide the rational design of more potent and selective inhibitors.

The biochemical activity of this compound analogues is quantified through various in vitro assays. Cytotoxicity is often evaluated using assays like the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays to compare the potency of different derivatives. For example, the cytotoxic effects of Lanatoside C have been demonstrated in cholangiocarcinoma and hepatocellular carcinoma cell lines. frontiersin.orgnih.govnih.govnih.govresearchgate.net

The table below summarizes the reported biochemical activities of Lanatoside C (this compound) in different cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HuCCT-1 | Cholangiocarcinoma | CCK-8 | IC50 | Time-dependent inhibition | frontiersin.orgnih.gov |

| TFK-1 | Cholangiocarcinoma | CCK-8 | IC50 | Time-dependent inhibition | frontiersin.orgnih.gov |

| Hep3B | Hepatocellular Carcinoma | Sulforhodamine B | GI50 | 0.12 μM | nih.gov |

| HA22T | Hepatocellular Carcinoma | Sulforhodamine B | GI50 | 0.14 μM | nih.gov |

| MCF-7 | Breast Cancer | MTT | IC50 | Dose-dependent inhibition | nih.gov |

| A549 | Lung Cancer | MTT | IC50 | Dose-dependent inhibition | nih.govnih.gov |

| HepG2 | Liver Cancer | MTT | IC50 | Dose-dependent inhibition | nih.gov |

Structure-Mechanism Relationship in Modified this compound Constructs

Understanding the relationship between the structure of this compound derivatives and their mechanism of action is crucial for the development of new therapeutic agents. drugdesign.org Modifications to the chemical structure can significantly alter the biological activity and the signaling pathways affected by the compound.

The core steroidal structure of this compound is considered the pharmacophoric moiety responsible for its activity. nih.gov However, the sugar residues attached at the C-3 position play a critical role in modulating this activity. For instance, the presence and nature of the sugar chain can influence the compound's solubility, cell permeability, and binding affinity to the Na+/K+-ATPase. nih.gov SAR studies have shown that glycosides are generally more potent than their corresponding aglycones. nih.gov

The mechanism of action of this compound extends beyond simple Na+/K+-ATPase inhibition. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases. frontiersin.orgnih.govresearchgate.net Furthermore, Lanatoside C has been found to inhibit the STAT3 signaling pathway and downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl. frontiersin.org It also affects other major signaling pathways involved in cancer cell growth and survival, such as the MAPK, Wnt, and PI3K/AKT/mTOR pathways. nih.gov

The structural modifications of this compound can influence which of these pathways are predominantly affected. For example, while many cardiac glycosides activate the ERK signaling pathway, Lanatoside C has been shown to suppress ERK activation in hepatocellular carcinoma cells, suggesting a distinct mechanism of action that can be attributed to its specific structural features. nih.gov

Advanced Analytical Methodologies in Digilanide C Research

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Comprehensive Analysis

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone for the analysis of Digilanide C. This hyphenated technique offers unparalleled specificity and sensitivity, making it ideal for the demanding requirements of pharmaceutical analysis.

Developing a robust method for the quantitative determination of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, is critical for pharmacokinetic and metabolic studies. A typical approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.

Method development begins with optimizing the separation on an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system. semanticscholar.org This involves selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that provides good peak shape and resolution. nih.gov Gradient elution is often employed to ensure efficient separation from endogenous matrix components.

For detection, electrospray ionization (ESI) in positive mode is commonly used for cardiac glycosides, as it can efficiently generate protonated molecules or adducts (e.g., ammonium (B1175870) adducts). nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. An internal standard, often a structurally similar compound or a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. nih.gov

Validation of the method is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. semanticscholar.orgresearchgate.net

Table 1: Example HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides hydrophobic retention and separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Facilitates efficient elution and ionization. |

| Flow Rate | 0.3 mL/min | Optimal for UHPLC systems, ensuring sharp peaks. |

| Column Temperature | 35-40 °C | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently generates ions for cardiac glycosides. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| Precursor > Product Ion | Specific m/z transitions for this compound and IS | Ensures specific detection of the target analyte. |

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the efficacy and safety of a drug substance. researchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities. HPLC and LC-MS are the most powerful techniques for this purpose. nih.govijprajournal.com

The process involves developing a high-resolution HPLC method capable of separating this compound from all potential impurities, which may include:

Synthesis-related impurities: Starting materials, intermediates, or by-products from the manufacturing process.

Degradation products: Formed during storage or exposure to light, heat, or humidity. researchgate.net

Related substances: Other cardiac glycosides from the source plant material.

An LC-MS method can provide molecular weight information for unknown peaks, which is the first step in structural elucidation. ijprajournal.com High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition. Further structural characterization of isolated impurities can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govijprajournal.com Forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light), are performed to identify potential degradation pathways and products. nih.gov

Table 2: Common Types of Impurities in Pharmaceutical Manufacturing

| Impurity Type | Origin | Analytical Challenge |

|---|---|---|

| Organic Impurities | Starting materials, by-products, intermediates, degradation products, reagents. | Often structurally similar to the API, requiring high-resolution separation. |

| Inorganic Impurities | Reagents, catalysts, heavy metals. | Typically detected by non-chromatographic techniques (e.g., ICP-MS). |

Advanced Spectroscopic Techniques for Research Applications

While HPLC-MS is invaluable for separation and quantification, advanced spectroscopic techniques are essential for the definitive structural elucidation of this compound, its impurities, and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the chemical structure of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure confirmation. NMR is also used to characterize the structure of impurities and degradation products. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net It serves as a valuable tool for identifying key chemical bonds and can be used as a quality control method to confirm the identity of the bulk drug substance.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. researchgate.net While it is less specific than NMR or MS, it is a simple and robust technique often used for routine quantification in dissolution testing or as a detector in HPLC systems. researchgate.net

Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to FT-IR. Confocal Raman microscopy can be used for imaging the distribution of this compound in solid-state formulations.

Table 3: Application of Spectroscopic Techniques in this compound Research

| Technique | Information Provided | Primary Application |

|---|---|---|

| NMR | Complete molecular structure, atom connectivity | Structural elucidation of API, impurities, and metabolites. |

| FT-IR | Presence of functional groups | Identity confirmation, quality control. |

| UV-Vis | Electronic transitions (chromophores) | Routine quantification, HPLC detection. |

Development of In Vitro Assays for Target Engagement and Mechanistic Studies

To understand how this compound exerts its therapeutic effect, it is essential to develop in vitro assays that can confirm its engagement with its molecular target (Na+/K+-ATPase) and elucidate its mechanism of action. frontiersin.org Quantifying target engagement is crucial for establishing structure-activity relationships and developing potent clinical candidates. nih.gov

A variety of biophysical and biochemical assays can be employed:

Radioligand Binding Assays: These classic assays use a radiolabeled ligand (e.g., ³H-ouabain) that binds to the Na+/K+-ATPase. The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). nih.gov

Enzyme Inhibition Assays: The activity of the Na+/K+-ATPase can be measured by quantifying the hydrolysis of ATP. The inhibitory potency of this compound can be determined by measuring the reduction in enzyme activity at various compound concentrations, yielding an IC50 value.

Cell-free Target Engagement Assays: Modern techniques can directly measure the binding of a compound to a purified protein.

Differential Scanning Fluorimetry (DSF): This method measures the change in the thermal stability of a protein upon ligand binding. frontiersin.org An increase in the melting temperature of Na+/K+-ATPase in the presence of this compound would indicate direct binding.

Surface Plasmon Resonance (SPR): SPR can measure the real-time binding kinetics (association and dissociation rates) of this compound to its target, which is immobilized on a sensor chip.

Cell-based Target Engagement Assays:

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. frontiersin.org It is based on the principle that a protein becomes more thermally stable when its ligand is bound.

Table 4: Overview of In Vitro Assays for Target Engagement Studies

| Assay Type | Principle | Key Output |

|---|---|---|

| Radioligand Binding | Competitive displacement of a radiolabeled ligand. | Binding Affinity (Ki) |

| Enzyme Inhibition | Measurement of enzyme activity in the presence of the inhibitor. | Potency (IC50) |

| Differential Scanning Fluorimetry (DSF) | Ligand-induced change in protein thermal stability. | Thermal Shift (ΔTm) |

| Surface Plasmon Resonance (SPR) | Real-time measurement of binding to an immobilized target. | Binding Kinetics (ka, kd), Affinity (KD) |

Metabolite Profiling and Omics Approaches in this compound Biotransformation Studies

Understanding the biotransformation of this compound is essential for characterizing its pharmacokinetic profile and identifying active or potentially toxic metabolites. Metabolomics, a key component of "omics" technologies, is used to obtain a comprehensive profile of metabolites in a biological system. nih.gov

The typical workflow involves administering this compound to an in vitro system (e.g., liver microsomes, hepatocytes) or an in vivo model. Biological samples (e.g., plasma, urine, bile) are then collected over time. These samples are analyzed using high-resolution LC-MS to detect and identify potential metabolites. nih.gov

The data analysis involves comparing the metabolic profiles of treated samples with control samples to find unique signals corresponding to this compound metabolites. The structures of these metabolites are then proposed based on their accurate mass, fragmentation patterns (from MS/MS), and known metabolic pathways (e.g., hydrolysis, hydroxylation, conjugation). The integration of metabolomics with other omics approaches, such as transcriptomics (studying gene expression), can provide a more holistic understanding of the cellular response to this compound and the enzymes involved in its biotransformation. nih.gov

Table 5: A Typical Workflow for Metabolite Profiling using LC-MS

| Step | Description | Technology/Method |

|---|---|---|

| 1. Dosing & Sampling | Administration of this compound to an in vitro or in vivo system and collection of biological samples. | Liver microsomes, animal models. |

| 2. Sample Preparation | Extraction of analytes (parent drug and metabolites) from the biological matrix. | Protein precipitation, solid-phase extraction (SPE). |

| 3. Analytical Measurement | Separation and detection of metabolites. | UHPLC coupled with High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap). |

| 4. Data Processing | Peak detection, alignment, and comparison between treated and control groups. | Specialized bioinformatics software. |

| 5. Metabolite Identification | Structural elucidation based on mass spectral data. | Accurate mass, MS/MS fragmentation patterns, comparison with standards. |

Future Research Directions and Unexplored Avenues in Digilanide C Science

Integration of Artificial Intelligence and Machine Learning in Structure-Function Prediction

Systems Biology Approaches to Map Digilanide C's Cellular Network Perturbations

Systems biology offers a holistic approach to understanding the complex interactions within cells and their responses to stimuli numberanalytics.com. This field is crucial for mapping how this compound perturbs cellular networks. Network biology, a subfield of systems biology, focuses on studying complex biological networks, representing interactions between cellular components like proteins, genes, and metabolites numberanalytics.com. By analyzing these networks, researchers can identify key regulators, understand how perturbations propagate, and predict system behavior under different conditions numberanalytics.com. Perturbation biology, an experimental-computational technology, is specifically designed to infer network models that predict cellular responses to perturbations, such as those induced by targeted drugs plos.org. This involves systematic series of perturbations and quantifying responses by measuring levels of proteins, phospho-proteins, and cellular phenotypes plos.org. Computational network models, often based on non-linear differential equations, are derived from experimental data to provide insight into mechanistic details and predict responses to multiple perturbations plos.orgnih.gov. The Library of Integrated Network-Based Cellular Signatures (LINCS) program, for example, aims to catalog how human cells respond to various perturbations, including chemical ones, by measuring responses through methods like transcript profiling and mass spectrometry nih.gov. Applying these systems biology and perturbation biology approaches to this compound can provide a comprehensive understanding of its impact on cellular pathways and identify the key molecular players involved in its mechanism of action.

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

Sustainable production of valuable compounds like this compound is a significant area for future research. Biosynthetic pathway engineering involves manipulating the genetic machinery of organisms to produce desired molecules. This can offer a more environmentally friendly and potentially cost-effective alternative to traditional chemical synthesis or extraction from natural sources. Advancements in synthetic biology and metabolic engineering are driving innovation in sustainable biomanufacturing a-star.edu.sg. Techniques such as enzyme engineering, strain engineering, and the assembly of biosynthetic pathways in heterologous hosts, like Escherichia coli, are being explored for the sustainable production of natural products nih.govnih.gov. High-throughput automation platforms can accelerate the design-build-test-learn cycle in strain development and biosynthetic pathway assembly, enabling scalable production of high-value compounds a-star.edu.sg. By engineering the biosynthetic pathways responsible for this compound production in a controlled microbial system, it may be possible to achieve higher yields, reduce reliance on potentially limited plant sources, and minimize the environmental footprint of production.

Exploration of Novel Molecular Targets and Pathways

While the primary targets of cardiac glycosides are well-established, future research will likely involve exploring novel molecular targets and pathways influenced by this compound. Targeted therapies represent a major advancement in treating various diseases by focusing on specific molecules aberrantly expressed in cells ijmio.com. Identifying novel biomarkers and molecular targets is crucial for improving diagnosis, prognosis, and treatment in various disease areas mdpi.com. Although the context of the search results for novel targets primarily focused on cancer and cardiometabolic diseases, the methodologies described are applicable to studying the effects of this compound. Pathway analysis can reveal the involvement of specific proteins in biological processes mdpi.com. Network interaction analysis can be performed to evaluate the biological function and interactions of selected proteins, providing insights into physical and functional associations mdpi.com. Applying these approaches to this compound research could uncover previously unknown interactions and pathways through which the compound exerts its effects, potentially revealing new therapeutic applications or a more complete understanding of its pharmacological profile.

Q & A

Q. How should longitudinal studies on this compound’s chronic toxicity be designed?

- Methodological Answer : Use staggered dosing cohorts (e.g., 4-week vs. 12-week exposure). Collect histopathology data (e.g., myocardial fibrosis scores) and serum biomarkers (e.g., troponin I). Apply mixed-effects models to account for inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.